IDOR-4 Achieves Higher Maximal F508del-CFTR Cell Surface Expression than Type I and III Correctors
IDOR-4 demonstrates superior maximal efficacy in promoting F508del-CFTR cell surface expression. In a pharmacotrafficking assay using U2OS cells, IDOR-4 increased surface expression 18-fold over baseline, significantly outperforming the type I correctors tezacaftor (TEZ) and lumacaftor (LUM), and the type III corrector elexacaftor (ELX) [1][2].
| Evidence Dimension | Maximal F508del-CFTR Cell Surface Expression (Fold-Change over Baseline) |
|---|---|
| Target Compound Data | 18-fold |
| Comparator Or Baseline | TEZ/LUM (Type I): 4-5 fold; ELX (Type III): 7-9 fold |
| Quantified Difference | IDOR-4 provides ~3.6-4.5x greater maximal surface expression compared to Type I, and ~2.0-2.6x greater compared to Type III. |
| Conditions | U2OS cell line expressing F508del-CFTR; Pharmacotrafficking assay; Treatment overnight [1][2]. |
Why This Matters
This higher maximal efficacy in cell surface trafficking is a critical parameter for research aiming to achieve near-wildtype levels of CFTR function in cellular models of cystic fibrosis.
- [1] Marchesin V, et al. A uniquely efficacious type of CFTR corrector with complementary mode of action. Sci Adv. 2024 Mar 1;10(9):eadk1814. doi: 10.1126/sciadv.adk1814. View Source
- [2] Fig. 1. Type IV correctors restore F508del-CFTR trafficking to the cell surface and behave additively with type I, type II, and type III correctors. PMC11801377. Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC11801377/figure/F1/ View Source
